molecular formula C17H18N2O2S B345272 1-[(2,4-dimethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole CAS No. 325810-54-6

1-[(2,4-dimethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole

Cat. No. B345272
CAS RN: 325810-54-6
M. Wt: 314.4g/mol
InChI Key: MUGTVWGNZKMDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-dimethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole, also known as DBIM, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzimidazole sulfonamides and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 1-[(2,4-dimethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is not fully understood. It is believed to act by binding to the active site of the target enzyme and inhibiting its activity. This compound has been shown to possess a high affinity for the zinc ion present in the active site of carbonic anhydrases, resulting in the inhibition of their activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, this compound has been shown to inhibit the replication of several viruses such as HIV and HCV.

Advantages and Limitations for Lab Experiments

1-[(2,4-dimethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has several advantages as a tool for scientific research. It exhibits high potency and specificity towards its target enzymes, making it an effective inhibitor. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations as well. It exhibits low solubility in water, making it difficult to use in aqueous solutions. Additionally, this compound can exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 1-[(2,4-dimethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole in scientific research. One potential direction is the development of this compound derivatives with improved solubility and potency. Another direction is the investigation of the anti-tumor activity of this compound in vivo. Additionally, the use of this compound as a tool for the study of the role of carbonic anhydrases in various biological processes is an area of interest. Finally, the investigation of the potential use of this compound as an anti-viral agent is another future direction for research.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It exhibits inhibitory activity against several enzymes and possesses various biological activities. This compound has several advantages as a tool for scientific research, but also has some limitations. There are several future directions for the use of this compound in scientific research, which can lead to the development of new therapies and treatments for various diseases.

Synthesis Methods

The synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 5,6-dimethylbenzimidazole in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chloride group by the benzimidazole nitrogen, resulting in the formation of this compound.

Scientific Research Applications

1-[(2,4-dimethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been extensively used in scientific research as a tool to study various biological processes. It has been found to exhibit inhibitory activity against several enzymes such as carbonic anhydrases, metalloproteinases, and β-lactamases. This compound has also been shown to possess anti-inflammatory, anti-tumor, and anti-viral activities.

properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonyl-5,6-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11-5-6-17(14(4)7-11)22(20,21)19-10-18-15-8-12(2)13(3)9-16(15)19/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGTVWGNZKMDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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